molecular formula C15H14N2O3 B7825447 3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid

3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid

Cat. No.: B7825447
M. Wt: 270.28 g/mol
InChI Key: KSZPRUJKMRILRZ-ZDUSSCGKSA-N
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Description

3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid is a compound that combines a pyridine ring with a phenylalanine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine and phenylalanine structures allows for unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid typically involves the coupling of pyridine-3-carbonyl chloride with L-phenylalanine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.

Scientific Research Applications

3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylalanine moiety can mimic natural amino acids, allowing the compound to be incorporated into proteins or peptides, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylcarbonyl)-L-phenylalanine
  • N-(pyridin-4-ylcarbonyl)-L-phenylalanine
  • N-(pyridin-3-ylcarbonyl)-L-tyrosine

Uniqueness

3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This positional specificity can lead to different biological activities and therapeutic potentials compared to its isomers and analogs.

Properties

IUPAC Name

(2S)-3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPRUJKMRILRZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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